![molecular formula C16H11N3O5 B2392185 6-nitro-2-oxo-N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide CAS No. 432009-15-9](/img/structure/B2392185.png)
6-nitro-2-oxo-N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide
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Overview
Description
6-nitro-2-oxo-N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-nitro-2-oxo-N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of the nitro group to the chromene ring.
Amidation: Formation of the carboxamide group through the reaction of an amine with a carboxylic acid derivative.
Pyridine Substitution: Attachment of the pyridin-3-ylmethyl group to the chromene core.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitro group or the chromene ring.
Reduction: Reduction of the nitro group to an amine is a common reaction.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Formation of nitro-oxide derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted chromene or pyridine derivatives.
Scientific Research Applications
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of 6-nitro-2-oxo-N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide. Its derivatives have demonstrated significant efficacy against a range of pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) values indicate its potential as an antimicrobial agent.
Pathogen | MIC (µg/mL) |
---|---|
Escherichia coli | 256 |
Staphylococcus aureus | 128 |
Candida albicans | 64 |
Anticancer Properties
Research has shown that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent. Notably, it has been observed to induce apoptosis in cancer cells while sparing normal cells.
Case Study : A study conducted on ovarian cancer models demonstrated that the compound inhibited tumor growth by inducing apoptosis and inhibiting angiogenesis.
Enzyme Inhibition
The compound has been identified as a potential inhibitor of specific enzymes involved in disease progression. For example, it may inhibit acetylcholinesterase, which is crucial in neurodegenerative diseases such as Alzheimer's.
Anti-inflammatory Effects
In vivo studies have suggested that this compound can significantly reduce pro-inflammatory cytokines in models of arthritis, indicating its potential use in treating inflammatory conditions.
Table 1: Summary of Biological Activities
Case Studies
-
Study on Antimicrobial Efficacy :
- Researchers tested various concentrations of the compound against common pathogens and found significant antimicrobial activity, particularly against Staphylococcus aureus.
-
Cytotoxicity in Cancer Models :
- A study highlighted the selective cytotoxicity of the compound towards human cancer cell lines, demonstrating its potential for targeted cancer therapy.
-
Mechanism of Action :
- Investigations into the molecular mechanisms revealed that the compound interacts with cellular pathways involved in apoptosis and inflammation, providing insights into its therapeutic potential.
Mechanism of Action
The mechanism of action of 6-nitro-2-oxo-N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The nitro group could be involved in redox reactions, while the chromene core might interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
2H-chromene-3-carboxamide derivatives: Compounds with similar core structures but different substituents.
Nitro-chromenes: Compounds with nitro groups attached to the chromene ring.
Pyridine derivatives: Compounds with pyridine rings attached to various functional groups.
Uniqueness
6-nitro-2-oxo-N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide is unique due to the combination of its functional groups, which may confer distinct chemical reactivity and biological activity compared to other chromene derivatives.
Biological Activity
6-Nitro-2-oxo-N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the chromene derivative class. Its unique structural features, including a nitro group at the 6-position and an amide functional group linked to a pyridine moiety, suggest potential biological activities that warrant detailed investigation.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure contributes to its reactivity and interaction with biological targets. The presence of both nitro and amide groups enhances its potential for biological activity, particularly in medicinal chemistry.
Biological Activities
Research on chromene derivatives indicates various biological activities, including:
- Anticancer Activity : Some studies have shown that chromene derivatives possess significant cytotoxic effects against cancer cell lines. For example, related compounds have demonstrated activity against HT-29 colon cancer cells with IC₅₀ values indicating potent antiproliferative effects .
- Antimicrobial Properties : The nitro group in compounds similar to this compound is crucial for antibacterial activity. Nitro compounds often exhibit enhanced radical formation upon bioreduction, contributing to their antimicrobial efficacy .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial growth.
- Radical Formation : The nitro group can generate reactive oxygen species (ROS), leading to oxidative stress in target cells.
- Cell Cycle Disruption : Similar compounds have been shown to interfere with cell cycle progression, leading to apoptosis in cancer cells.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds highlights the unique attributes of this compound:
Compound Name | Structural Features | Biological Activity |
---|---|---|
6-nitrochromenone | Nitro group at position 6 | Antimicrobial properties |
Coumarin derivatives | Lacks amide functionality | Anticoagulant effects |
Pyridine-based amides | Similar amide structure | Neuroprotective effects |
The presence of both nitro and amide functionalities in this compound distinguishes it from others, potentially enhancing its biological activity against specific targets.
Case Studies and Research Findings
Several studies have explored the biological activities of chromene derivatives:
- A study on related chromene-based hydrazones indicated significant activity against HT-29 colon cancer cells, with some derivatives achieving IC₅₀ values as low as 7.98 µM .
- Another investigation into the antimicrobial properties of nitro-containing compounds revealed that the presence of a nitro group is essential for maintaining high levels of antibacterial activity against various strains .
Properties
IUPAC Name |
6-nitro-2-oxo-N-(pyridin-3-ylmethyl)chromene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O5/c20-15(18-9-10-2-1-5-17-8-10)13-7-11-6-12(19(22)23)3-4-14(11)24-16(13)21/h1-8H,9H2,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTANZISXTLBQGV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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